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Cat. No.: B163123 Get Quote

Introduction

Malformin C is a cyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂ and a molecular

weight of 529.7 g/mol .[1] First isolated from the fungus Aspergillus niger, this natural product

has garnered significant interest in the scientific community due to its diverse biological

activities, including antibacterial, antimalarial, and potential anticancer properties. The

structural elucidation and characterization of Malformin C are critically dependent on modern

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). This application note provides a detailed overview of the

spectroscopic analysis of Malformin C, including experimental protocols and data

interpretation, to serve as a comprehensive resource for researchers, scientists, and drug

development professionals.

Structural and Spectroscopic Overview
Malformin C is a bicyclic pentapeptide containing a disulfide bridge between two D-cysteine

residues. The full amino acid sequence is cyclo-(D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-

leucyl). The complex cyclic structure of Malformin C necessitates the use of advanced 2D

NMR techniques for unambiguous proton and carbon assignments, while high-resolution mass

spectrometry is essential for confirming the elemental composition and elucidating

fragmentation pathways.
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Data Presentation
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Malformin C.

This data is essential for the verification of synthesized or isolated Malformin C and for

studying its conformational dynamics in solution.

Table 1: ¹H NMR Chemical Shift Data for Malformin C (in ppm)
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Amino Acid Residue Proton Chemical Shift (δ) in ppm

D-Cys¹ α-CH
Data not available in search

results

β-CH₂
Data not available in search

results

NH
Data not available in search

results

D-Cys² α-CH
Data not available in search

results

β-CH₂
Data not available in search

results

NH
Data not available in search

results

L-Val α-CH
Data not available in search

results

β-CH
Data not available in search

results

γ-CH₃
Data not available in search

results

NH
Data not available in search

results

D-Leu α-CH
Data not available in search

results

β-CH₂
Data not available in search

results

γ-CH
Data not available in search

results

δ-CH₃
Data not available in search

results
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NH
Data not available in search

results

L-Leu α-CH
Data not available in search

results

β-CH₂
Data not available in search

results

γ-CH
Data not available in search

results

δ-CH₃
Data not available in search

results

NH
Data not available in search

results

Table 2: ¹³C NMR Chemical Shift Data for Malformin C (in ppm)
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Amino Acid Residue Carbon Chemical Shift (δ) in ppm

D-Cys¹ C=O
Data not available in search

results

α-C
Data not available in search

results

β-C
Data not available in search

results

D-Cys² C=O
Data not available in search

results

α-C
Data not available in search

results

β-C
Data not available in search

results

L-Val C=O
Data not available in search

results

α-C
Data not available in search

results

β-C
Data not available in search

results

γ-C
Data not available in search

results

D-Leu C=O
Data not available in search

results

α-C
Data not available in search

results

β-C
Data not available in search

results

γ-C
Data not available in search

results
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δ-C
Data not available in search

results

L-Leu C=O
Data not available in search

results

α-C
Data not available in search

results

β-C
Data not available in search

results

γ-C
Data not available in search

results

δ-C
Data not available in search

results

Note: Specific, experimentally determined ¹H and ¹³C NMR chemical shift values for Malformin
C were not available in the provided search results. The tables are structured to be populated

with such data when it becomes available.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a powerful tool for the analysis of Malformin C, providing

accurate mass determination and fragmentation information for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for Malformin C

Ion Calculated m/z Observed m/z

[M+H]⁺ 530.2465
Data not available in search

results

[M+Na]⁺ 552.2285
Data not available in search

results

[M+K]⁺ 568.2234
Data not available in search

results
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Table 4: ESI-MS/MS Fragmentation Data for Malformin C ([M+H]⁺ as precursor ion)

Fragment Ion (m/z) Proposed Structure/Neutral Loss

Data not available in search results Data not available in search results

Data not available in search results Data not available in search results

Data not available in search results Data not available in search results

Data not available in search results Data not available in search results

Note: Detailed experimental mass spectrometry fragmentation data for Malformin C were not

available in the provided search results. This table serves as a template for recording such

data.

Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of Malformin C. These

protocols are based on established methods for the analysis of cyclic peptides and can be

adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-quality 1D and 2D NMR spectra of Malformin C for structural

elucidation and assignment of all proton and carbon signals.

Materials:

Malformin C sample (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD)

NMR tubes (5 mm)

NMR spectrometer (300 MHz or higher recommended)

Protocol:
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Sample Preparation:

Accurately weigh 5-10 mg of purified Malformin C.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean,

dry vial.

Vortex the solution gently to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Spectroscopy:

Acquire a standard 1D ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30 or similar

Spectral width: 12-16 ppm

Number of scans: 16-64

Relaxation delay: 1-2 seconds

¹³C NMR Spectroscopy:

Acquire a proton-decoupled 1D ¹³C NMR spectrum.
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Typical parameters:

Pulse sequence: zgpg30 or similar

Spectral width: 200-240 ppm

Number of scans: 1024 or more (depending on sample concentration)

Relaxation delay: 2-5 seconds

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the

same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, crucial for sequencing the peptide.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system,

useful for identifying amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To identify through-space correlations between protons, providing

information about the 3D structure and conformation.

Data Processing and Analysis:

Apply Fourier transformation to the acquired FIDs.

Phase and baseline correct the spectra.

Reference the spectra using the residual solvent peak.

Integrate the signals in the ¹H spectrum.
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Analyze the 2D spectra to assign all ¹H and ¹³C signals to their respective atoms in the

Malformin C structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate molecular weight of Malformin C and to study its

fragmentation pattern for sequence confirmation.

Materials:

Malformin C sample (0.1-1 mg/mL solution)

Solvent system (e.g., methanol, acetonitrile, water with 0.1% formic acid)

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Protocol:

Sample Preparation:

Prepare a stock solution of Malformin C in a suitable solvent (e.g., methanol) at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the infusion solvent

(e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass

accuracy.

Set the ESI source parameters:

Ionization mode: Positive

Capillary voltage: 3-4 kV

Nebulizer gas pressure: 1-2 bar
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Drying gas flow rate: 8-12 L/min

Drying gas temperature: 180-220 °C

Full Scan MS (MS1):

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

Observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

Tandem MS (MS/MS or MS²):

Select the [M+H]⁺ ion of Malformin C as the precursor ion for fragmentation.

Apply collision-induced dissociation (CID) with varying collision energies to induce

fragmentation.

Acquire the product ion spectra.

Analyze the fragmentation pattern to identify characteristic losses of amino acid residues

and other neutral losses.

Data Analysis:

Determine the elemental composition of the parent ion from the accurate mass

measurement.

Interpret the MS/MS spectra to confirm the amino acid sequence and the presence of the

disulfide bridge.

Visualizations
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Caption: Workflow for the spectroscopic analysis of Malformin C.
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Caption: Logical flow for the structural elucidation of Malformin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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